Enhanced Lipophilicity (XLogP3) Compared to the Phenyl Analog
The compound exhibits significantly higher lipophilicity compared to its core phenyl analog. The predicted partition coefficient (XLogP3) for the target compound is 3.2, compared to an XLogP3 of 2.0 for the 4-phenyl-1,2,3,6-tetrahydropyridine analog [1][2]. This quantitative difference suggests a higher propensity for passive membrane diffusion and potential blood-brain barrier penetration, a critical consideration for CNS-targeting scaffolds.
| Evidence Dimension | Lipophilicity (Calculated) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 4-Phenyl-1,2,3,6-tetrahydropyridine (CAS 10338-69-9): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +1.2 |
| Conditions | Computed by XLogP3 3.0 method (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity is a key design parameter for medicinal chemists optimizing CNS penetration, making the naphthyl scaffold a distinct and non-interchangeable choice over the simpler phenyl analog.
- [1] PubChem. Compound Summary for CID 22729078, 4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine. National Center for Biotechnology Information. Accessed April 23, 2026. View Source
- [2] PubChem. Compound Summary for CID 82553, 1,2,3,6-Tetrahydro-4-phenylpyridine. National Center for Biotechnology Information. Accessed April 23, 2026. View Source
